molecular formula C10H20N2O B12577988 5-tert-Butyl-N-methyl-L-prolinamide CAS No. 185142-38-5

5-tert-Butyl-N-methyl-L-prolinamide

Cat. No.: B12577988
CAS No.: 185142-38-5
M. Wt: 184.28 g/mol
InChI Key: SFXHHUJMDUTDIF-JAMMHHFISA-N
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Description

5-tert-Butyl-N-methyl-L-prolinamide is a compound that belongs to the class of prolinamides. It is characterized by the presence of a tert-butyl group, a methyl group, and an L-prolinamide backbone. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N-methyl-L-prolinamide typically involves the reaction of L-proline with tert-butylamine and methylamine. The process can be carried out in the presence of a coupling agent such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile . The reaction proceeds through the formation of L-proline carbamyl chloride, which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride. Finally, ammonolysis is performed to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and reduced impurities. The use of efficient solvents and catalysts, along with controlled reaction conditions, ensures the scalability of the process. The industrial methods also focus on minimizing waste and reducing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: LDA, NaH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-tert-Butyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets. The compound can act as a chiral ligand, facilitating asymmetric catalysis by forming complexes with metal ions. These complexes then participate in various catalytic cycles, leading to the formation of enantioselective products . The molecular pathways involved include the activation of substrates and stabilization of transition states during the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    L-Prolinamide: A simpler analog without the tert-butyl and methyl groups.

    N-Methyl-L-prolinamide: Lacks the tert-butyl group.

    tert-Butyl-L-prolinamide: Lacks the methyl group.

Uniqueness

5-tert-Butyl-N-methyl-L-prolinamide is unique due to the presence of both the tert-butyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and other applications .

Properties

CAS No.

185142-38-5

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2S)-5-tert-butyl-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)8-6-5-7(12-8)9(13)11-4/h7-8,12H,5-6H2,1-4H3,(H,11,13)/t7-,8?/m0/s1

InChI Key

SFXHHUJMDUTDIF-JAMMHHFISA-N

Isomeric SMILES

CC(C)(C)C1CC[C@H](N1)C(=O)NC

Canonical SMILES

CC(C)(C)C1CCC(N1)C(=O)NC

Origin of Product

United States

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